1,4-Dinitrobuta-1,3-diene
Description
1,4-Dinitrobuta-1,3-diene (C₄H₄N₂O₄) is a conjugated nitro diene (CND) characterized by two nitro (-NO₂) groups at the 1- and 4-positions of a butadiene backbone. First synthesized in the 1950s, it has gained attention for its utility in Diels-Alder ([4+2] cycloaddition) reactions, where it acts as a diene or dienophile, enabling the synthesis of six-membered heterocycles . Its electron-withdrawing nitro groups enhance electrophilicity, making it reactive toward nucleophilic and cycloaddition transformations.
Properties
CAS No. |
929-11-3 |
|---|---|
Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
1,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C4H4N2O4/c7-5(8)3-1-2-4-6(9)10/h1-4H |
InChI Key |
ABUMJZWZYIBLQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Procedure
The most widely documented method involves the dehydrochlorination of 2,3-dichloro-1,4-dinitrobutane (2a) using lead(II) acetate in glacial acetic acid. This two-step protocol begins with the chlorination of 1,4-dinitrobut-2-ene (2) using gaseous chlorine in the presence of iodine, yielding intermediate 2a. Subsequent treatment with lead(II) acetate facilitates the elimination of two equivalents of HCl, producing 1,4-dinitrobuta-1,3-diene (1) with a reported yield of 63%.
Key Modifications
Spectral Validation
The product’s structure was confirmed via UV-Vis (λmax = 281 nm in methanol), IR (C–H stretches at 3106 cm⁻¹, nitro group vibrations at 1502 cm⁻¹), and NMR analyses. The trans configuration of the double bonds was corroborated by DFT calculations (B3LYP/6-31G(d)), aligning with experimental IR signals at 985 cm⁻¹.
Synthesis via Elimination from 1,4-Dinitrobutane-2,3-diol Derivatives
Acylation-Elimination Strategy
An alternative route starts with 1,4-dinitrobutane-2,3-diol (3), synthesized via condensation of nitromethane (4) and glyoxal (5). Acylation with acetic anhydride converts diol 3 to 2,3-diacetoxy-1,4-dinitrobutane (3a), which undergoes elimination using potassium bicarbonate in chloroform to yield the target compound (Scheme 1).
Reaction Conditions
Mechanistic Insights
DFT studies (B3LYP/6-31G(d)) revealed that the elimination of acetic acid proceeds via a concerted E2 mechanism, with a calculated activation energy of 28.6 kcal/mol. The E,E-isomer is favored due to reduced steric hindrance between nitro groups, consistent with experimental observations.
Comparative Analysis of Synthesis Methods
Advantages of Dehydrochlorination
- Higher yield and shorter reaction time.
- Superior regioselectivity due to steric directing effects of chlorine atoms.
Limitations of Diol Elimination
Computational Validation of Synthetic Pathways
Electron Density Analysis
Molecular Electron Density Theory (MEDT) calculations highlight the electrophilic character of this compound, with a global electrophilicity index (ω) of 4.24 eV. This contrasts with its non-nitro counterpart, S-trans-1,3-butadiene (ω = 2.89 eV), underscoring the nitro groups’ electron-withdrawing effects.
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitrobutadiene oxides.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Dinitrobutadiene oxides.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitrodienes depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1,3-dienes The 1,3-diene structural unit is a key component in many natural and synthetic products with a wide range of biological activities . These dienes are also important in synthetic chemistry because they can be used in a wide range of functional group transformations, including carbon-carbon bond formation .
Synthesis and Reactivity 1,4-Dinitro-1,3-dienes can undergo electron transfer, nucleophilic addition, or vinyl substitution .
(1E,3E)-1,4-dinitro-1,3-butadiene exhibits biological properties, demonstrating activity against Staphylococcus Aureus and Aspergillus Niger. In vivo tests suggest its potential as an agrochemical agent to prevent bean rust caused by Uromyces Phaseoli .
Cycloaddition Reactions
Conjugated nitrodienes (CNDs) are used in [4 + 2] cycloaddition reactions because they have a conjugated system in their structure .
Nucleophilic Reactions
1,4-dinitrobuta-1,3-diene can undergo nucleophilic addition with compounds like ethanol, ethanethiol, and aniline, resulting in 2,3-adducts .
Reactivity
Molecular Electron Density Theory (MEDT) studies have explored the reactivity of (1 E,3 E)-1,4-dinitro-1,3-butadiene, examining the influence of the nitro group on its properties by comparing it to S-trans-1,3-butadiene .
Material Science
Mechanism of Action
The mechanism of action of 1,4-Dinitrobuta-1,3-diene involves its reactivity with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other cellular components, potentially disrupting their function .
Comparison with Similar Compounds
1,5-Diheteroarylpenta-1,4-dien-3-ones (Compounds 40–43)
- Structure : These compounds feature a central 1,4-dien-3-one core with aryl/alkyl substituents (e.g., 1-pentyl, 1-isopropyl) at the 1- and 5-positions .
- Synthesis : Prepared via alkylation of 1,5-dien-3-one precursors, achieving high purity (96–100% by HPLC) .
- Key Differences: The ketone group at position 3 introduces polarity, altering solubility and reactivity compared to the nitro groups in 1,4-dinitrobutadiene.
| Property | 1,4-Dinitrobuta-1,3-diene | 1,5-Diheteroarylpenta-1,4-dien-3-ones |
|---|---|---|
| Functional Groups | Two nitro groups | Ketone + aryl/alkyl groups |
| Reactivity in Cycloaddition | High (electron-deficient) | Moderate (steric hindrance) |
| Purity (HPLC) | N/A | 96–100% |
1,4-Diphenylbuta-1,3-diene
1,4-Diaza-1,3-dienes
Furanoeudesma-1,3-diene
Cyclohexa-1,3-diene Organometallic Complexes
- Structure : Cyclohexa-1,3-diene coordinated to irontricarbonyl .
- Electronic Properties : HOMO localized on the metal and diene, LUMO on methylpyridine ligands, enabling unique charge-transfer reactivity .
- Key Differences :
Reactivity and Stability Comparisons
- Cycloaddition Efficiency :
- Thermodynamic Stability :
- Biological Activity: Nitro dienes show broader antimicrobial activity compared to furanoeudesma-1,3-diene, which is specialized for antihyperglycemic effects .
Future Perspectives
This compound’s versatility in cycloadditions and emerging biological applications position it as a valuable synthetic building block. Comparative studies highlight opportunities for hybridizing its structure with aryl or heteroatom substituents to balance reactivity and stability.
Q & A
Q. What are the primary synthesis routes for 1,4-Dinitrobuta-1,3-diene, and what are their mechanistic considerations?
Methodological Answer: Two main methods are documented:
- Direct nitration of butadiene derivatives using nitrogen oxides or halogenated nitrating agents, which requires precise control of temperature and stoichiometry to avoid over-nitration.
- Multi-step synthesis involving nitro-ester intermediates followed by thermal elimination (e.g., removal of hydrogen halides or acetic acid). Yields and purity depend on optimizing reaction time and catalyst selection . Experimental Tip: Use inert atmospheres (N₂/Ar) to prevent side reactions during nitration.
Q. What physicochemical properties of this compound are critical for its reactivity in nucleophilic additions?
Methodological Answer: Key properties include:
- Electron-withdrawing nitro groups , which enhance electrophilicity at β-positions, favoring nucleophilic attacks.
- Conjugation stability , measurable via UV-Vis spectroscopy (λmax shifts indicate electronic transitions) .
- Solubility in aprotic solvents (e.g., DMSO, THF), critical for reaction optimization. Systematic determination via Hansen solubility parameters is advised .
Q. How can researchers validate the antimicrobial activity of this compound against pathogens like Staphylococcus aureus?
Methodological Answer:
- Use standardized agar dilution or broth microdilution assays (CLSI guidelines) at 100 ppm concentrations.
- Include positive controls (e.g., ampicillin) and assess minimum inhibitory concentrations (MICs).
- Note: Toxicity data gaps necessitate parallel cytotoxicity assays using mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Q. What literature search strategies are recommended for compiling data on this compound?
Methodological Answer:
- Database prioritization: Focus on Reaxys, SciFinder, and PubMed using keywords: "this compound," "conjugated nitroalkenes," and "nitrodiene synthesis."
- Gray literature: Search Agricola and government reports (e.g., EPA documents) for unpublished toxicity or environmental fate data .
- Quality filters: Apply inclusion criteria (peer-reviewed studies, experimental data) and exclude reviews/theoretical models initially .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify nitro group electronic effects on chemical shifts (e.g., deshielding of adjacent protons).
- IR Spectroscopy: Confirm nitro stretches (~1520–1350 cm⁻¹) and C=C conjugation (~1600 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion ([M]<sup>+</sup>) and fragmentation patterns to confirm purity .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound synthesis be addressed using computational chemistry?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-analysis: Pool data from multiple studies (e.g., antimicrobial assays) and apply statistical weighting to account for variability in experimental conditions.
- Standardized protocols: Replicate studies under controlled conditions (pH, temperature, inoculum size) to isolate compound-specific effects .
Q. What mechanistic insights explain this compound’s anti-fungal activity against Aspergillus niger?
Methodological Answer:
Q. How can researchers assess the environmental fate of this compound despite limited ecotoxicological data?
Methodological Answer:
Q. What experimental designs are optimal for evaluating this compound’s potential in agrochemical applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
